molecular formula C15H27N3O2 B12091203 (2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine

(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine

Cat. No.: B12091203
M. Wt: 281.39 g/mol
InChI Key: OXGOJMOGQXJKRM-UHFFFAOYSA-N
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Description

(2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine is a chiral oxazolidine derivative Oxazolidines are a class of heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine typically involves the cyclization of appropriate amino alcohols with aldehydes or ketones. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate the cyclization.

    Solvents: Common solvents include methanol, ethanol, or dichloromethane.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction could produce amino alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule, interacting with specific enzymes or receptors.

Medicine

Pharmaceutical applications could include the development of new drugs, particularly if the compound exhibits activity against certain diseases or conditions.

Industry

In the industrial sector, oxazolidine derivatives are used as intermediates in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action for (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These are structurally related but contain a carbonyl group.

    Amino Alcohols: These are precursors in the synthesis of oxazolidines.

    Imidazole Derivatives: Compounds containing the imidazole ring, similar to the one in the given compound.

Uniqueness

The uniqueness of (2R,4S)-4-Isopropyl-2-methoxy-3-(®-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl)oxazolidine lies in its specific chiral centers and functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H27N3O2

Molecular Weight

281.39 g/mol

IUPAC Name

2-methoxy-3-[2-methyl-1-(1-methylimidazol-2-yl)propyl]-4-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C15H27N3O2/c1-10(2)12-9-20-15(19-6)18(12)13(11(3)4)14-16-7-8-17(14)5/h7-8,10-13,15H,9H2,1-6H3

InChI Key

OXGOJMOGQXJKRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(N1C(C2=NC=CN2C)C(C)C)OC

Origin of Product

United States

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